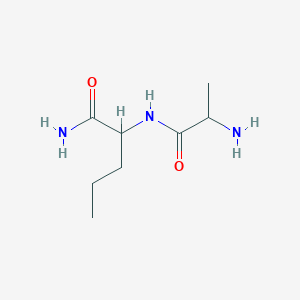![molecular formula C15H17NO2S B1407499 (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene CAS No. 35985-98-9](/img/structure/B1407499.png)
(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene
Overview
Description
(1R,5R)-9-Tosyl-9-azabicyclo[331]nona-2,6-diene is a bicyclic compound featuring a tosyl group and an azabicyclo structure
Mechanism of Action
Target of Action
The primary targets of (1R,5R)-9-Tosyl-9-azabicyclo[33Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of (1R,5R)-9-Tosyl-9-azabicyclo[33It’s known that similar compounds can undergo various chemical reactions, such as allylic bromination . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets.
Biochemical Pathways
The specific biochemical pathways affected by (1R,5R)-9-Tosyl-9-azabicyclo[33Similar compounds have been shown to participate in various chemical reactions, suggesting that they may influence a range of biochemical pathways .
Pharmacokinetics
For instance, its bicyclic structure could potentially influence its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of (1R,5R)-9-Tosyl-9-azabicyclo[33Similar compounds have been shown to undergo various chemical reactions, which could potentially lead to a range of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
The synthesis of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene typically involves the use of specific reagents and conditions to achieve the desired bicyclic structure. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,3-diynes with dimethyl disulfide or dibutyl diselenide in the presence of iodine and iron(III) chloride in dry dichloromethane at 40°C can yield the desired bicyclic compound . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene can be compared with other similar compounds, such as:
Azabicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but may have different substituents, leading to variations in chemical properties and applications.
Tosylated compounds: Compounds with a tosyl group often exhibit similar reactivity in substitution reactions, but the presence of the bicyclic structure in this compound adds a unique dimension to its reactivity and applications.
Properties
IUPAC Name |
(1R,5R)-9-(4-methylphenyl)sulfonyl-9-azabicyclo[3.3.1]nona-2,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-8-10-15(11-9-12)19(17,18)16-13-4-2-5-14(16)7-3-6-13/h2-4,7-11,13-14H,5-6H2,1H3/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGDBZDLANAJKW-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CC=CC2CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H]3CC=C[C@H]2CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


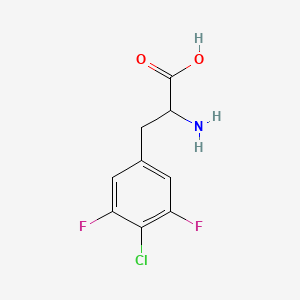
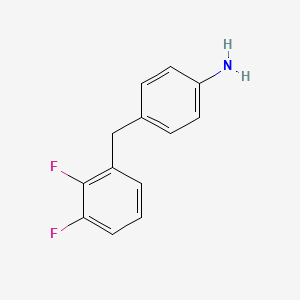

![2-Chlorobenzo[d]thiazol-5-ol](/img/structure/B1407421.png)


![Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]](/img/structure/B1407425.png)
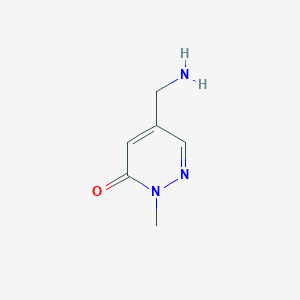
amine](/img/structure/B1407427.png)
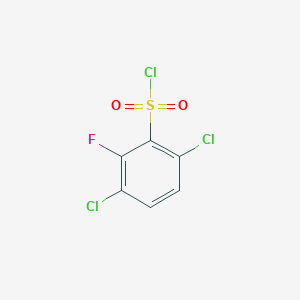
![[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1407433.png)

![7-fluorobenzo[b]thiophen-3(2H)-one](/img/structure/B1407436.png)
